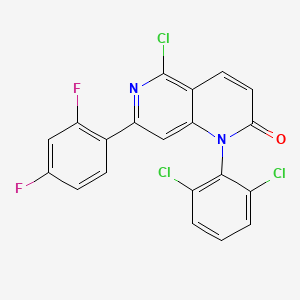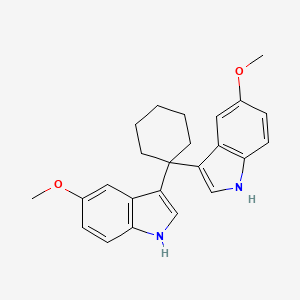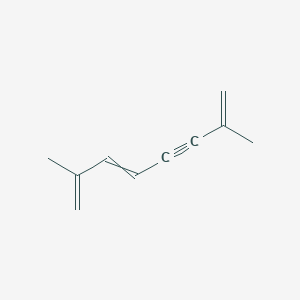
2,7-Dimethylocta-1,3,7-trien-5-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethylocta-1,3,7-trien-5-yne is an organic compound with the molecular formula C10H12 It is characterized by its unique structure, which includes multiple double bonds and a triple bond within an eight-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylocta-1,3,7-trien-5-yne typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo coupling reactions facilitated by catalysts such as palladium or copper. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to elevated levels, depending on the specific reagents and catalysts used .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance yield and efficiency. Additionally, purification processes such as distillation or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethylocta-1,3,7-trien-5-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the triple bond to a double bond or single bond, forming alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the triple bond, where nucleophiles such as halides or amines replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Halogenated compounds, amines
Scientific Research Applications
2,7-Dimethylocta-1,3,7-trien-5-yne has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2,7-Dimethylocta-1,3,7-trien-5-yne involves its interaction with molecular targets through its reactive triple and double bonds. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The pathways involved may include inhibition of enzymes, disruption of cellular membranes, or interference with DNA replication .
Comparison with Similar Compounds
3,7-Dimethylocta-1,5,7-trien-3-ol: This compound shares a similar carbon skeleton but differs in the presence of a hydroxyl group.
2,6-Dimethylocta-1,5,7-trien-3-ol: Another similar compound with a different substitution pattern on the carbon chain.
Uniqueness: Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
651304-60-8 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2,7-dimethylocta-1,3,7-trien-5-yne |
InChI |
InChI=1S/C10H12/c1-9(2)7-5-6-8-10(3)4/h5,7H,1,3H2,2,4H3 |
InChI Key |
FOYBSZFNGFTKSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=CC#CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167524.png)
![{5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol](/img/structure/B15167539.png)
![N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine](/img/structure/B15167545.png)
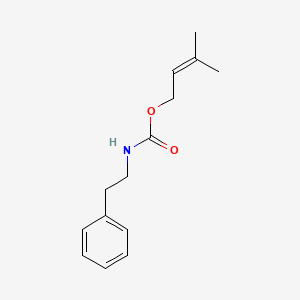
![4,5-Bis{[3-(dimethylamino)phenyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B15167555.png)
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B15167561.png)



sulfanium bromide](/img/structure/B15167593.png)
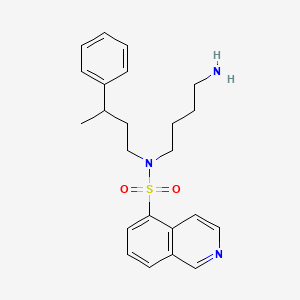
![[Octylsulfonyl(phenoxy)phosphoryl]oxybenzene](/img/structure/B15167612.png)
